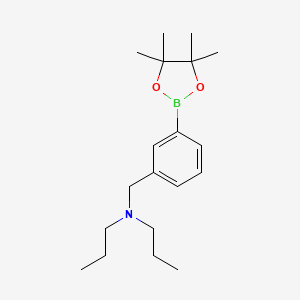
Acide (3-(diéthylamino)-4,5-difluorophényl)boronique
Vue d'ensemble
Description
“(3-(Diethylamino)-4,5-difluorophenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two hydroxyl groups . They are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical reactions and sensing applications .
Synthesis Analysis
The synthesis of boronic acids often involves the addition of organometallic reagents to boranes . The Suzuki-Miyaura coupling reaction, which involves the use of boronic acids, is one of the most widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .Molecular Structure Analysis
Boronic acids have a unique molecular structure that allows them to interact with diols and strong Lewis bases . This interaction is crucial for their utility in various sensing applications and chemical reactions .Chemical Reactions Analysis
Boronic acids participate in various chemical reactions, including the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of boronic acids with halides or pseudohalides, catalyzed by a palladium(0) complex .Physical And Chemical Properties Analysis
Boronic acids have unique physical and chemical properties. They are generally stable and readily prepared . The physical and chemical properties of boronic acids can be influenced by various factors, such as the presence of polyols .Applications De Recherche Scientifique
Applications de détection
Les acides boroniques sont connus pour leur capacité à interagir avec les cis-diols, ce qui les rend utiles dans les applications de détection. Par exemple, ils peuvent être utilisés comme capteurs fluorescents pour le catéchol et ses dérivés comme la dopamine, la DOPA et la DOPAC. La structure unique de l'acide (3-(diéthylamino)-4,5-difluorophényl)boronique pourrait potentiellement améliorer la sélectivité et la sensibilité de ces capteurs .
Synthèse de fluorophores
Les acides boroniques peuvent être des intermédiaires réactifs dans la synthèse de fluorophores. Les groupes diéthylamino et difluorophényl dans l'this compound peuvent offrir une réactivité unique qui pourrait être explorée pour créer de nouveaux composés fluorescents avec des applications potentielles en imagerie biologique ou en diagnostics .
Surveillance du glucose
Les dérivés de l'acide diboronique ont été étudiés pour leur potentiel dans les capteurs de glucose non enzymatiques. Ces capteurs peuvent offrir une stabilité à long terme et un faible coût, ce qui est bénéfique pour les systèmes de surveillance continue du glucose. Les propriétés de liaison spécifiques de l'this compound au glucose pourraient être étudiées pour développer de tels dispositifs de surveillance .
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be involved in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, (3-(Diethylamino)-4,5-difluorophenyl)boronic acid would interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions for this process are generally mild and tolerant of various functional groups .
Biochemical Pathways
It’s worth noting that boronic acids play a significant role in synthetic chemistry, particularly in carbon-carbon bond-forming reactions like the suzuki-miyaura coupling . This reaction is widely applied in the synthesis of complex molecules, including pharmaceuticals .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by factors such as their stability, solubility, and the presence of functional groups .
Result of Action
The result of its action in a suzuki-miyaura coupling reaction would be the formation of a new carbon-carbon bond . This can lead to the synthesis of complex molecules with potential applications in various fields, including pharmaceuticals .
Action Environment
The action, efficacy, and stability of (3-(Diethylamino)-4,5-difluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the reaction conditions, including temperature, solvent, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as pH and the presence of diols .
Avantages Et Limitations Des Expériences En Laboratoire
The use of (3-(Diethylamino)-4,5-difluorophenyl)boronic acid in lab experiments has several advantages. First, it is relatively inexpensive and easy to synthesize. Second, it is capable of selectively binding to certain molecules, which makes it useful for studying the structure and function of proteins, as well as the structure and dynamics of DNA. Third, it has been shown to have a wide range of biochemical and physiological effects, which makes it useful for studying the pharmacology of drugs, as well as the effects of drugs on the body.
However, there are also some limitations to using (3-(Diethylamino)-4,5-difluorophenyl)boronic acid in lab experiments. First, it is not always easy to determine the exact concentration of (3-(Diethylamino)-4,5-difluorophenyl)boronic acid in a reaction, as it is a relatively small molecule. Second, the covalent bonds formed by (3-(Diethylamino)-4,5-difluorophenyl)boronic acid can be unstable, which can lead to false results in experiments. Third, (3-(Diethylamino)-4,5-difluorophenyl)boronic acid can be toxic to certain organisms, so care must be taken when handling it.
Orientations Futures
There are several potential future directions for the use of (3-(Diethylamino)-4,5-difluorophenyl)boronic acid in scientific research. First, it could be used to study the structure and function of proteins, as well as the structure and dynamics of DNA, in greater detail. Second, it could be used to study the pharmacology of drugs, as well as the effects of drugs on the body, in greater detail. Third, it could be used to develop new drugs and treatments for a variety of diseases and conditions. Fourth, it could be used to study the effects of environmental toxins on the body. Finally,
Safety and Hazards
Propriétés
IUPAC Name |
[3-(diethylamino)-4,5-difluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BF2NO2/c1-3-14(4-2)9-6-7(11(15)16)5-8(12)10(9)13/h5-6,15-16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVXDSDHGAUYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)N(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



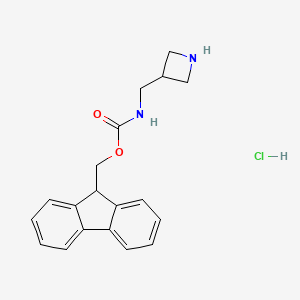
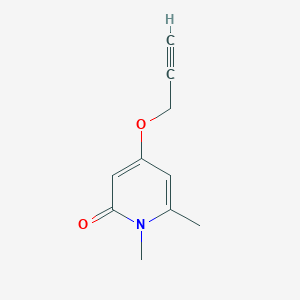
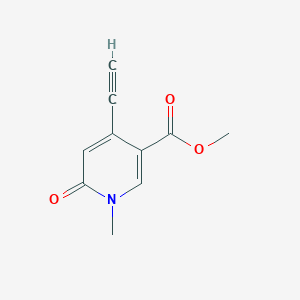

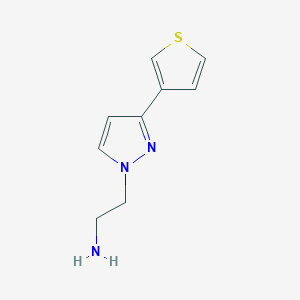
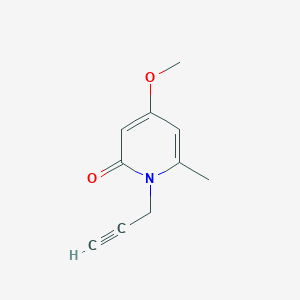



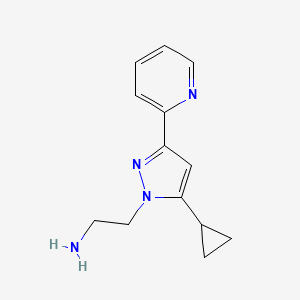
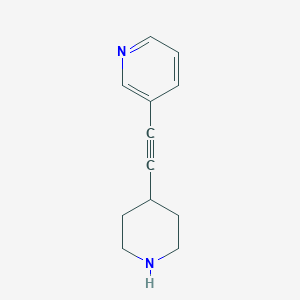
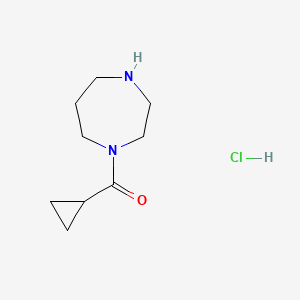
![N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate](/img/structure/B1472874.png)
